

# Application Notes and Protocols for CPL304110 (NCT04149691) Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for **CPL304110** (NCT04149691), a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1-3). The following sections outline the trial's objectives, design, and key experimental protocols, based on publicly available data.

### Introduction

**CPL304110** is a novel tyrosine kinase inhibitor developed by Celon Pharma S.A. for the treatment of advanced solid malignancies, particularly those with activating alterations in the FGFR signaling pathway.[1] The NCT04149691 clinical trial is a Phase I, open-label, multicenter study designed to evaluate the safety, tolerability, and pharmacokinetics of **CPL304110**.[2] The study also aims to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[2]

#### **Mechanism of Action**

**CPL304110** selectively inhibits FGFR1, FGFR2, and FGFR3, which are key regulators of cell proliferation, differentiation, and survival.[3] Dysregulation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known driver of oncogenesis in various solid tumors.[4][5] By inhibiting FGFR, **CPL304110** aims to block downstream signaling cascades, thereby inhibiting tumor growth.[3] Preclinical studies have demonstrated the potent



and selective inhibitory activity of **CPL304110** against FGFR1-3, with IC50 values of 0.75 nM, 0.5 nM, and 3.05 nM, respectively.[3]

## **Clinical Trial Design (NCT04149691)**

The study is a dose-escalation trial with three main parts:[2]

- Part 1 (Dose Escalation): Enrollment of patients with advanced solid malignancies, not screened for FGFR aberrations. The primary objective of this part is to determine the safety and tolerability of escalating doses of CPL304110.
- Part 2 (Dose Escalation): Enrollment of patients with documented FGFR molecular aberrations. This part continues the dose escalation to identify the MTD in a targeted patient population.
- Part 3 (Dose Expansion): Enrollment of patients with specific FGFR-aberrant tumors at the determined RP2D to further evaluate safety, tolerability, and preliminary efficacy.

**Key Trial Details:** 



| Parameter                  | Description                                                                                                                                                                                         |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title             | A Phase I, Open-label, Multicentre, Dose<br>Escalation Study to Assess Safety, Tolerability<br>and Pharmacokinetics of Oral CPL304110, in<br>Adult Subjects With Advanced Solid<br>Malignancies.[2] |
| Conditions                 | Gastric Cancer, Bladder Cancer, Squamous Non-small Cell Lung Cancer, Cholangiocarcinoma, Sarcoma, Endometrial Cancer, Other Solid Tumours.[2]                                                       |
| Intervention               | Drug: CPL304110 administered orally once or twice daily in 28-day cycles.[1][2]                                                                                                                     |
| Primary Outcome Measures   | Maximum Tolerated Dose (MTD), Overall Safety Profile (assessed by adverse events, vital signs, ECGs, and laboratory tests), Recommended Phase 2 Dose (RP2D).[2]                                     |
| Secondary Outcome Measures | Objective Response Rate (ORR) per RECIST<br>1.1, Pharmacokinetic parameters (Cmax, Tmax,<br>AUC).[2]                                                                                                |

## **Preliminary Clinical Data (Phase IA)**

Preliminary results from the Phase IA part of the study, involving 21 patients, have been reported.[1][6]

Efficacy:



| Outcome                       | All Patients (n=21) | Patients with FGFR<br>Aberrations |
|-------------------------------|---------------------|-----------------------------------|
| Objective Response Rate (ORR) | 14.3%[1][6]         | 50.0%[1]                          |
| Partial Response (PR)         | 3 patients[6]       |                                   |
| Stable Disease (SD)           | 10 patients[1]      |                                   |

#### Safety and Tolerability:

The most common treatment-related adverse events (TRAEs) were generally manageable.[1] [6]

| Treatment-Related Adverse Event | Frequency (All Grades) |
|---------------------------------|------------------------|
| Ocular Toxicity                 | 23.8%[1]               |
| Anemia                          | 19.0%[1]               |
| Dry Eyes                        | 14.3%[1]               |
| Dry Mouth                       | 14.3%[1]               |

Two instances of Grade ≥3 TRAEs were reported: oral cavity fungal infection and an increase in alkaline phosphatase.[1]

# **Experimental Protocols**Patient Selection and FGFR Aberration Screening

Objective: To enroll eligible patients and identify those with FGFR aberrations for Part 2 and 3 of the trial.

#### Protocol:

 Inclusion Criteria: Patients must have histologically confirmed advanced solid malignancies refractory to standard therapies, measurable disease according to RECIST v1.1, and adequate organ function.



- Exclusion Criteria: Patients with active brain metastases or other concurrent malignancies are excluded.
- FGFR Aberration Analysis:
  - Archival tumor tissue (formalin-fixed paraffin-embedded) or fresh tumor biopsies are collected.
  - FGFR aberrations (amplifications, mutations, fusions) are identified using methods such as Fluorescence In Situ Hybridization (FISH) for amplifications and Next-Generation
     Sequencing (NGS) or mass spectrometry for mutations and fusions.[5]

## **Drug Administration and Dose Escalation**

Objective: To administer CPL304110 and determine the MTD.

#### Protocol:

- Drug Formulation: CPL304110 is administered orally in capsule form.[2]
- Dosing Regimen:
  - Part 1: Escalating doses from 12.5 mg to 100 mg once daily.[1][6]
  - Part 2: 175 mg once or twice daily in patients with FGFR aberrations.[1][6]
- Dose Escalation Design: A standard 3+3 dose-escalation design is typically used to determine the MTD, which is defined as the highest dose at which less than 33% of patients experience a dose-limiting toxicity (DLT).[2]

## **Safety and Tolerability Assessment**

Objective: To monitor and evaluate the safety profile of **CPL304110**.

#### Protocol:

 Adverse Event (AE) Monitoring: All AEs are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). The



relationship of AEs to the study drug is assessed by the investigator.

- Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals throughout the study.
- Electrocardiograms (ECGs): ECGs are performed at baseline and at specified time points during treatment to monitor for any cardiac effects.
- Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline and prior to each treatment cycle to monitor for hematological, renal, and hepatic toxicities.

## Pharmacokinetic (PK) Analysis

Objective: To characterize the pharmacokinetic profile of **CPL304110**.

#### Protocol:

- Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration.
- Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
- Bioanalytical Method: The concentration of CPL304110 in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- PK Parameter Calculation: Key PK parameters, including Cmax (maximum concentration),
   Tmax (time to maximum concentration), and AUC (area under the concentration-time curve),
   are calculated using non-compartmental analysis.

## **Efficacy Assessment**

Objective: To evaluate the preliminary anti-tumor activity of **CPL304110**.

Protocol:



- Tumor Imaging: Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks) using computed tomography (CT) or magnetic resonance imaging (MRI).
- Response Evaluation: Tumor response is evaluated by the investigator according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[2]
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of target lesions.
  - Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of target lesions or the appearance of new lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Objective Response Rate (ORR): The ORR is calculated as the proportion of patients with a confirmed CR or PR.[2]

### **Visualizations**





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Mechanism of CPL304110 Inhibition.





Click to download full resolution via product page

Caption: NCT04149691 Clinical Trial Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ecrf.biz.pl [ecrf.biz.pl]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. project.eortc.org [project.eortc.org]
- 5. celonpharma.com [celonpharma.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CPL304110 (NCT04149691) Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#clinical-trial-design-for-cpl304110-nct04149691]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com